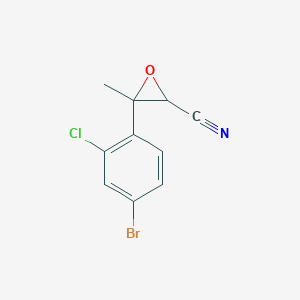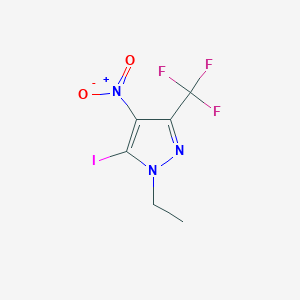
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, an iodine atom, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, iodine, nitro, and trifluoromethyl groups through various substitution reactions. These steps may include halogenation, nitration, and alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
科学的研究の応用
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and materials science due to its stability and reactivity.
作用機序
The mechanism of action of 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine substituent.
1-Ethyl-5-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Contains a chlorine atom instead of iodine.
1-Ethyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole: Contains an amino group instead of a nitro group.
Uniqueness
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom allows for specific substitution reactions, while the nitro and trifluoromethyl groups contribute to its stability and potential biological effects.
特性
分子式 |
C6H5F3IN3O2 |
|---|---|
分子量 |
335.02 g/mol |
IUPAC名 |
1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3 |
InChIキー |
KOIZOADUGARKHI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


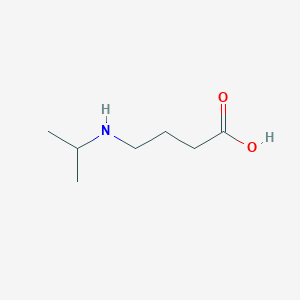

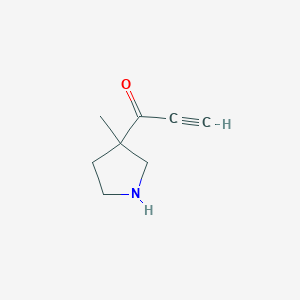


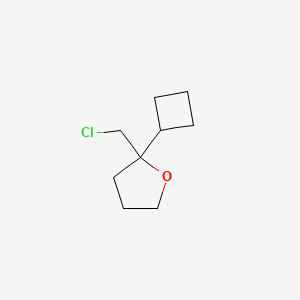
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
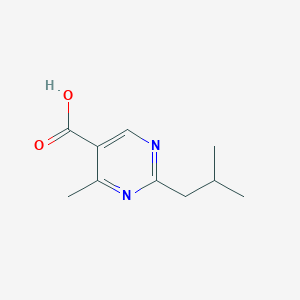
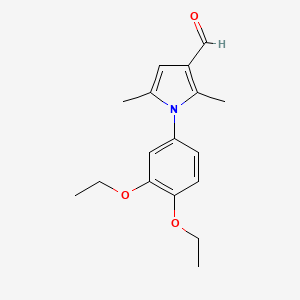
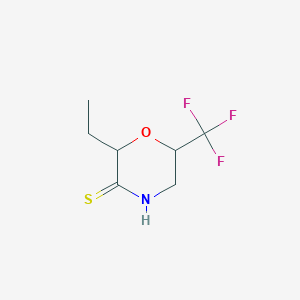
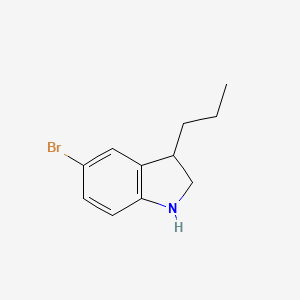
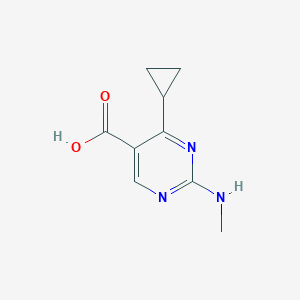
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
